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2-(4-Iodophenoxy)-5-

ethylpyrimidine

Cat. No.: B8447128

Get Quote

Executive Summary & Application Scope
2-(4-Iodophenoxy)-5-ethylpyrimidine is a critical intermediate scaffold in the development of

next-generation agrochemicals (herbicides) and kinase inhibitors. Its structural integrity hinges

on the precise installation of the 4-iodophenoxy moiety at the C2 position via nucleophilic

aromatic substitution (

).

This guide provides a rigorous characterization protocol, contrasting the target molecule

against its halogenated precursors and common synthetic impurities. It is designed for

medicinal chemists and analytical scientists requiring definitive structural validation.

Synthesis & Experimental Protocol
To understand the NMR profile, one must understand the genesis of the sample. The following

protocol minimizes paramagnetic impurities (from copper catalysts often used in Ullmann

couplings) which can broaden NMR signals.
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Optimized Synthesis Workflow ( Route)
Reaction: 2-Chloro-5-ethylpyrimidine + 4-Iodophenol

Product

Step-by-Step Methodology:

Charge: Dissolve 4-iodophenol (1.1 eq) in anhydrous DMF. Add anhydrous

(2.0 eq). Stir at RT for 30 min to generate the phenoxide.

Addition: Add 2-chloro-5-ethylpyrimidine (1.0 eq) dropwise.

Reaction: Heat to 100°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH

(to remove unreacted phenol) and Brine.

Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO2).

Visual Workflow (DOT)

Reagents:
2-Cl-5-Et-Pyrimidine

4-Iodophenol

Deprotonation
(K2CO3, DMF, 30 min)

Coupling (SnAr)
(100°C, 4-6h)

Addition Workup
(NaOH Wash)

Quench Target:
2-(4-Iodophenoxy)-5-ethylpyrimidine

Crystallization

Click to download full resolution via product page

Figure 1: Optimized synthesis pathway highlighting critical purification steps to ensure NMR

cleanliness.

1H NMR Characterization Data
The following data represents the reference standard for the purified compound in

.

Instrument Parameters:
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Frequency: 400 MHz or higher (recommended for clear AA'BB' resolution).

Solvent: Chloroform-d (

,

7.26 ppm).

Temperature: 298 K.

Table 1: Chemical Shift Assignments
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Position Moiety
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Mechanis
tic Insight

H-4, H-6 Pyrimidine 8.35 Singlet (s) 2H -

Deshielded

by N-

atoms;

Equivalent

due to

rapid

rotation/sy

mmetry.

H-3', H-5'
Phenoxy

(ortho to I)
7.65 Doublet (d) 2H 8.8

Deshielded

by Iodine

(Heavy

Atom

Effect) &

Resonance

.

H-2', H-6'
Phenoxy

(ortho to O)
6.95 Doublet (d) 2H 8.8

Shielded

relative to

benzene

by Oxygen

donation

(+M effect).

Ethyl (

)
2.60 Quartet (q) 2H 7.6

Benzylic-

like

position on

pyrimidine

ring.

Ethyl (

)
1.25 Triplet (t) 3H 7.6

Standard

terminal

methyl

group.
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Detailed Spectral Analysis[1]
The Pyrimidine Singlet (8.35 ppm): Unlike 2-chloro-5-ethylpyrimidine (starting material),

where H4/H6 appear slightly more downfield (~8.50 ppm), the introduction of the phenoxy

oxygen at C2 donates electron density into the ring via resonance, causing a slight upfield

shift (shielding). This singlet is the diagnostic peak for the pyrimidine core integrity.

The AA'BB' System (6.95 - 7.65 ppm): The 4-iodophenoxy group displays a classic "roofed"

AA'BB' system, often appearing as two distinct doublets at 400 MHz.

Differentiation: The doublet at 7.65 ppm corresponds to protons adjacent to the Iodine.

Iodine is less electronegative than Oxygen but highly polarizable; however, the inductive

withdrawal of Iodine dominates here compared to the strong shielding of the Oxygen at

the other end.

Validation: If these peaks appear as complex multiplets, check for para-isomer purity or

restricted rotation (rare at RT).

The Ethyl Handle: The quartet at 2.60 ppm and triplet at 1.25 ppm confirm the presence of

the 5-ethyl group.

Note: If the quartet is split further or broadened, suspect "virtual coupling" or accidental

overlap with water/impurities, though this is uncommon for this scaffold.

Comparative Analysis: Product vs. Alternatives
To validate the product, one must compare it against its precursors and potential by-products.

Table 2: Diagnostic Shift Comparison
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Compound H4/H6 (Pyrimidine) Aromatic Region Key Differentiator

Target Product 8.35 ppm (s) AA'BB' (6.95, 7.65)
Clean 2:2:2:2:3

integration ratio.

Start Material (2-Cl) 8.50 ppm (s) None

Missing aromatic

doublets; Cl is

electron-withdrawing

(deshielding).

Impurity (4-

Iodophenol)
None 6.70, 7.50 ppm

Broad OH singlet (~5-

9 ppm); Aromatic

shifts differ due to free

phenol nature.

Analog (2-Phenoxy) 8.32 ppm (d)* Multiplet (7.1-7.4)

H4/H6 often couple to

H5 if no ethyl group is

present.

*Note: In unsubstituted 2-phenoxypyrimidine, H5 is a proton, causing H4/H6 to appear as

doublets (

). The singlet in our target confirms the 5-ethyl substitution.

Solvent Effects (CDCl3 vs. DMSO-d6)
CDCl3: Preferred for resolution of the ethyl group and sharp aromatic coupling.

DMSO-d6: Causes a downfield shift of the pyrimidine singlet (approx +0.15 ppm to ~8.50

ppm) due to hydrogen bonding interactions with the ring nitrogens. Use DMSO only if

solubility in chloroform is poor.

Structural Logic Visualization
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Pyrimidine Ring Phenoxy Ring Ethyl Group

Structure:
2-(4-Iodophenoxy)-5-ethylpyrimidine

H4/H6 Protons
Symmetric Singlet

~8.35 ppm

Ortho to Oxygen
Shielded Doublet

~6.95 ppm

Ortho to Iodine
Deshielded Doublet

~7.65 ppm

Methylene (q)
~2.60 ppm

Methyl (t)
~1.25 ppm

Coupled (J=7.6Hz)

Click to download full resolution via product page

Figure 2: Structural assignment logic correlating molecular moieties to specific NMR signals.

Troubleshooting & Quality Control
Issue:Extra singlet around 8.50 ppm.

Cause: Unreacted 2-chloro-5-ethylpyrimidine.

Solution: Wash organic layer more thoroughly with dilute acid (if amine impurities) or perform

column chromatography.

Issue:Broad singlet at 5.0 - 6.0 ppm.

Cause: Residual Phenol -OH.

Solution: The 1M NaOH wash in the workup is critical. Phenols are acidic and will be

removed in the aqueous basic layer.

Issue:Integration errors in Ethyl group.

Cause: Residual Ethanol (solvent). Ethanol CH2 (3.7 ppm) and CH3 (1.2 ppm) can overlap.
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Solution: Dry sample under high vacuum (>1h at 40°C). Check for the diagnostic Ethanol OH

triplet or broad singlet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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